Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate

Description

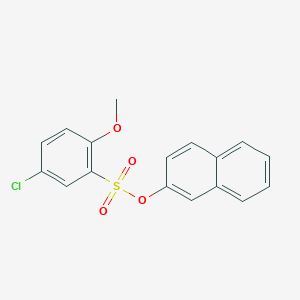

Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate is a sulfonate ester derivative featuring a naphthalene moiety linked to a substituted benzene ring via a sulfonate group. The 5-chloro and 2-methoxy substituents on the benzene ring modulate electronic properties and steric interactions, influencing reactivity and biological activity .

Properties

IUPAC Name |

naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO4S/c1-21-16-9-7-14(18)11-17(16)23(19,20)22-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGJVCJMICGFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The process begins with the sulfonation of naphthalene in sulfuric acid to form naphthalenesulfonic acid, which is then reacted with sodium hydroxide to yield 2-naphthol . The 2-naphthol is then subjected to further reactions to introduce the 5-chloro-2-methoxybenzenesulfonate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale sulfonation and subsequent functionalization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction: The naphthalene ring system can undergo oxidation and reduction reactions, although these are less common for the sulfonate derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, often in acidic or basic media.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted naphthalene derivative.

Scientific Research Applications

Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in ionic interactions, while the naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Naphthalen-2-yl 5-Bromo-2-Methoxybenzenesulfonate (CAS 428457-77-6)

- Molecular Formula : C₁₇H₁₃BrO₄S

- Molecular Weight : 393.3 g/mol

- Key Differences: Bromine replaces chlorine at the 5-position, increasing molecular weight (393.3 vs. ~361.8 for chloro analog) and lipophilicity (XLogP3: 4.9 vs. estimated ~4.2 for chloro analog).

2.2. Functional Group Variants

5-Chloro-N-(2-Hydroxy-2-(Naphthalen-1-yl)ethyl)-2-Methoxybenzenesulfonamide (CAS 1351608-18-8)

- Molecular Formula: C₁₉H₁₈ClNO₄S

- Molecular Weight : 391.9 g/mol

- Key Differences: Sulfonamide group replaces sulfonate ester, increasing hydrogen-bonding capacity (4 H-bond acceptors vs. 4 in sulfonate ester) and polarity. Naphthalen-1-yl substitution (vs.

N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

- Reported biological activities (herbicidal, anti-malarial) highlight the importance of sulfonamide functionality and substituent positioning .

2.3. Core Structure Modifications

5-Chloro-2-(4-Methoxyphenyl)-1,3-Benzothiazole

- Key Differences :

2.4. Substituent Positional Isomers

Naphthalen-2-yl 4-Methoxybenzenesulfonate

Naphthalen-2-yl 4-Fluorobenzenesulfonate

- Key Differences :

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents/Features |

|---|---|---|---|---|

| Naphthalen-2-yl 5-Chloro-2-Methoxybenzenesulfonate | C₁₇H₁₃ClO₄S | ~361.8 | ~4.2 | 5-Cl, 2-OCH₃, sulfonate ester |

| Naphthalen-2-yl 5-Bromo-2-Methoxybenzenesulfonate | C₁₇H₁₃BrO₄S | 393.3 | 4.9 | 5-Br, 2-OCH₃, sulfonate ester |

| 5-Chloro-N-(2-Hydroxy-2-(Naphthalen-1-yl)ethyl)-2-Methoxybenzenesulfonamide | C₁₉H₁₈ClNO₄S | 391.9 | N/A | Sulfonamide, naphthalen-1-yl, hydroxy |

| N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide | C₁₃H₁₂ClNO₃S | 297.7 | N/A | Benzene core, sulfonamide |

Biological Activity

Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a naphthalene moiety, a chloro substituent, and a methoxybenzenesulfonate group, which contribute to its biological properties.

Biological Activity Overview

Naphthalene derivatives are known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for its cytotoxicity and potential as an anticancer agent.

Anticancer Activity

Research indicates that naphthalene derivatives can exhibit significant anticancer properties. For instance, a study involving naphthalene-substituted triazole spirodienones demonstrated remarkable in vitro cytotoxic activity against breast cancer cell lines (MDA-MB-231) by inducing apoptosis and cell cycle arrest .

Table 1: Cytotoxic Effects of Naphthalene Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 1.0 | Induces apoptosis |

| 8c | MDA-MB-231 | 1.5 | Cell cycle arrest in S phase |

| Control | MDA-MB-231 | - | - |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Induction of Apoptosis : Studies have shown that this compound can induce both early and late apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the S phase, leading to reduced proliferation of cancer cells .

- Topoisomerase Inhibition : Similar naphthalene derivatives have been reported to inhibit topoisomerases, enzymes critical for DNA replication and transcription .

Case Studies

Several studies have highlighted the biological activity of naphthalene derivatives:

- Study on Anticancer Properties : A recent investigation into naphthalene-substituted compounds revealed that they significantly inhibited the growth of various cancer cell lines while exhibiting low toxicity to normal cells .

- Antimicrobial Activity : Other derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate in high purity?

- Methodological Answer: The synthesis typically involves sulfonation and coupling reactions. For example, sulfonate esters are often prepared via nucleophilic substitution between sulfonyl chlorides and hydroxyl-bearing aromatic compounds. Ensure anhydrous conditions to prevent hydrolysis of intermediates. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical to isolate the target compound. Monitoring reaction progress by TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer:

- 1H/13C NMR: Assign aromatic protons and carbons using coupling constants and DEPT experiments. The sulfonate group’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield.

- IR: Confirm sulfonate (S=O stretching at ~1350–1200 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) functional groups.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What solvent systems are optimal for crystallization to obtain single crystals for X-ray diffraction?

- Methodological Answer: Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane or ethanol/water) promotes crystal growth. Use SHELX programs for structure solution and refinement. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this sulfonate ester?

- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and bond dissociation energies. Compare computed NMR/IR spectra with experimental data to validate the structure. Software like Gaussian or ORCA is recommended .

Q. What strategies address contradictions in reactivity data (e.g., unexpected byproducts in coupling reactions)?

- Methodological Answer:

- Mechanistic Probing: Use isotopic labeling (e.g., 18O in sulfonate groups) to track reaction pathways.

- Kinetic Studies: Monitor reaction intermediates via in-situ FTIR or LC-MS.

- Computational Modeling: Identify transition states and energy barriers to explain selectivity issues .

Q. How do steric and electronic effects influence the compound’s antioxidant or catalytic activity in supramolecular systems?

- Methodological Answer:

- Steric Effects: Use X-ray crystallography to analyze packing interactions. The naphthalene moiety may induce π-stacking, while the sulfonate group participates in hydrogen bonding.

- Electronic Effects: Electrochemical assays (cyclic voltammetry) quantify redox activity. Compare with analogs lacking substituents (e.g., methoxy or chloro groups) to isolate electronic contributions .

Q. What protocols mitigate degradation during long-term storage or under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.